![molecular formula C17H10F6N2O2 B2687393 5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-35-6](/img/structure/B2687393.png)
5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl groups (-CF3) are common in many pharmaceuticals and agrochemicals due to their ability to modify the chemical and biological properties of these compounds . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Compounds containing oxadiazole rings are known for their diverse biological activities.
Molecular Structure Analysis
The trifluoromethyl group has the formula -CF3 and is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.Chemical Reactions Analysis
The reactivity of trifluoromethyl groups and oxadiazole rings depends on their surrounding chemical environment. For instance, trifluoromethyl groups can participate in various reactions such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
Trifluoromethyl groups are known for their high electronegativity and lipophilicity . These properties can influence the physical and chemical properties of the whole molecule, such as its acidity, basicity, and solubility.Scientific Research Applications
Synthesis and Structural Characterization
- The Schiff base compounds related to oxadiazole derivatives were synthesized and characterized, showing potential for antibacterial activities against gram-positive and gram-negative bacteria (Kakanejadifard et al., 2013).
Chemosensors
- Oxadiazole derivatives have been developed as selective and colorimetric fluoride chemosensors, demonstrating significant changes in color and optical shifts upon fluoride addition, indicating their use in sensing applications (Ma et al., 2013).
Organic Light Emitting Diodes (OLEDs)
- New heteroleptic iridium(III) complexes with oxadiazole derivatives as ancillary ligands were developed for OLEDs, showing good performance and low efficiency roll-off, highlighting their application in lighting and display technologies (Jin et al., 2014).
Anti-Cancer and Anti-Diabetic Agents
- New oxadiazole derivatives were synthesized and assessed for their anti-cancer and anti-diabetic properties, showing significant activity in in vitro and in vivo studies, indicating their potential as therapeutic agents (Shankara et al., 2022).
Spectral-Luminescent Properties
- The spectral-luminescent properties of certain oxadiazole derivatives were investigated, contributing to the understanding of their photophysical behaviors and potential applications in materials science (Mikhailov et al., 2018).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals and can interact with a variety of biological targets .
Mode of Action
Without specific information, it’s difficult to say how “5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” interacts with its targets. The trifluoromethyl group is known to influence the electronic properties of a molecule, which could affect how it interacts with biological targets .
Biochemical Pathways
Trifluoromethyl-containing compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can influence the pharmacokinetic properties of a compound, potentially affecting its bioavailability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenoxy]methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)11-4-1-3-10(7-11)15-24-14(27-25-15)9-26-13-6-2-5-12(8-13)17(21,22)23/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUNERVBXIZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

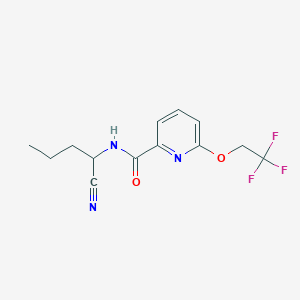
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687312.png)
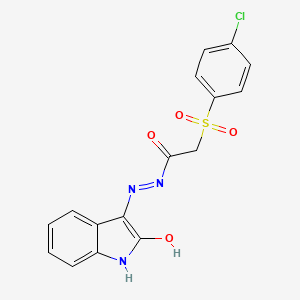
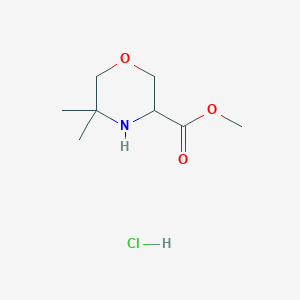
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)

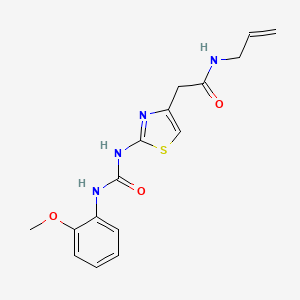

![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
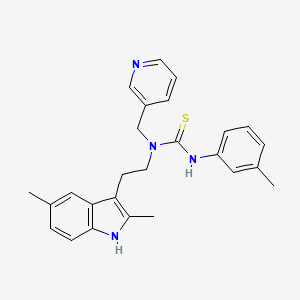
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)